2-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
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Overview
Description
2-({5-BROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE)-1H-INDENE-1,3(2H)-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of bromine, chlorine, and benzyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-BROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE)-1H-INDENE-1,3(2H)-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({5-BROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE)-1H-INDENE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({5-BROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE)-1H-INDENE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({5-BROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE)-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde
- 5-Bromo-2,4-dichloropyrimidine
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
Uniqueness
Compared to similar compounds, 2-({5-BROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE)-1H-INDENE-1,3(2H)-DIONE stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C23H13BrCl2O3 |
---|---|
Molecular Weight |
488.2 g/mol |
IUPAC Name |
2-[[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C23H13BrCl2O3/c24-15-6-8-21(29-12-13-5-7-16(25)11-20(13)26)14(9-15)10-19-22(27)17-3-1-2-4-18(17)23(19)28/h1-11H,12H2 |
InChI Key |
CKLIPQKWENRBTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)C2=O |
Origin of Product |
United States |
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